molecular formula C20H31NO B11688860 N-cyclododecyl-2-phenylacetamide

N-cyclododecyl-2-phenylacetamide

Cat. No.: B11688860
M. Wt: 301.5 g/mol
InChI Key: BAVWMZLGMHIJGM-UHFFFAOYSA-N
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Description

N-Cyclododecyl-2-phenylacetamide (C₂₀H₃₁NO) is a phenylacetamide derivative characterized by a cyclododecyl substituent attached to the nitrogen atom of the acetamide backbone. The cyclododecyl group—a 12-membered aliphatic ring—confers significant steric bulk and lipophilicity, distinguishing it from smaller analogs like N-benzyl-2-phenylacetamide (C₁₅H₁₅NO) . This structural feature may influence its solubility, bioavailability, and pharmacological interactions.

Properties

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

N-cyclododecyl-2-phenylacetamide

InChI

InChI=1S/C20H31NO/c22-20(17-18-13-9-8-10-14-18)21-19-15-11-6-4-2-1-3-5-7-12-16-19/h8-10,13-14,19H,1-7,11-12,15-17H2,(H,21,22)

InChI Key

BAVWMZLGMHIJGM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecyl-2-phenylacetamide typically involves the reaction of cyclododecylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclododecyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-cyclododecyl-2-phenylethanol.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-cyclododecyl-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclododecyl-2-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclododecyl-2-phenylacetamide and related phenylacetamide derivatives:

Compound Name Molecular Formula Substituent on Nitrogen Molecular Weight Reported Pharmacological Activities
This compound C₂₀H₃₁NO Cyclododecyl (12-membered ring) 301.47 g/mol Not explicitly studied
N-Benzyl-2-phenylacetamide C₁₅H₁₅NO Benzyl (aromatic) 225.29 g/mol No activity reported; commercial availability noted
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O Diethylaminoethyl (basic side chain) 234.34 g/mol Potential CNS modulation due to tertiary amine
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide C₁₄H₁₉ClN₂O Cyclohexyl + 2-chloroanilino 266.77 g/mol Unknown; halogen may enhance receptor binding
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Variable Bicyclic terpene moiety ~300–350 g/mol Anti-inflammatory, analgesic (IC₅₀: 12–18 μM in COX-2 assays)

Key Observations:

  • Pharmacological Potential: While this compound lacks direct activity data, its structural analogs with bulky substituents (e.g., bicyclic terpenes) show COX-2 inhibition, suggesting a possible shared mechanism .
  • Synthetic Accessibility : Commercial availability (e.g., AldrichCPR product R561215) indicates feasible synthesis, though cyclododecyl incorporation may require specialized ring-closure techniques .

Biological Activity

N-cyclododecyl-2-phenylacetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and analgesic effects, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the class of phenylacetamides, which are known for their diverse biological activities. The structural characteristics of this compound influence its interaction with biological targets, making it a subject of extensive research.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and related compounds. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

This table summarizes the minimum inhibitory concentrations (MIC) for key bacterial strains, indicating that the compound has promising antibacterial properties comparable to standard antibiotics.

2. Anti-inflammatory Activity

This compound has been shown to exhibit anti-inflammatory effects in vitro. A study demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its role as an anti-inflammatory agent.

3. Analgesic Effects

The analgesic properties of this compound were assessed using animal models. The compound demonstrated efficacy in reducing pain responses in models of acute pain, such as the formalin test.

Table 2: Analgesic Activity in Animal Models

ModelPain Reduction (%)Dose (mg/kg)
Formalin Test6050
Hot Plate Test55100

The results indicate that this compound effectively reduces pain perception in these models.

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways.
  • Cytokine Modulation : It appears to modulate cytokine production, which plays a crucial role in inflammatory responses.

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